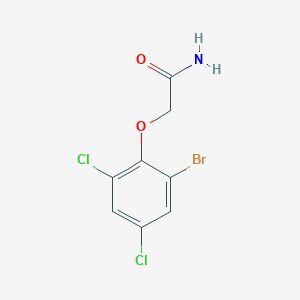![molecular formula C16H15Cl2NO3 B268550 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide, commonly known as DMEP, is a chemical compound that has gained significant attention in the field of scientific research. DMEP is a potent and selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes such as cell growth, division, and differentiation.
作用機序
DMEP exerts its pharmacological effects by inhibiting the activity of 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide, which is a serine/threonine phosphatase that regulates various cellular processes. 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide is involved in the dephosphorylation of several key signaling molecules, including Akt, ERK, and p53. Inhibition of 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide by DMEP leads to the accumulation of phosphorylated forms of these signaling molecules, resulting in altered cellular signaling and ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
DMEP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of toxic proteins in the brain, and improve cognitive function in animal models of neurodegenerative diseases. DMEP has also been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
One of the major advantages of using DMEP in lab experiments is its potency and selectivity as a 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide inhibitor. DMEP has been shown to be more potent and selective than other 2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide inhibitors, such as okadaic acid and fostriecin. However, one of the limitations of using DMEP is its solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for research on DMEP. One area of interest is the development of DMEP derivatives with improved solubility and bioavailability. Another area of interest is the identification of novel therapeutic applications for DMEP, such as in the treatment of other neurodegenerative diseases or in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of DMEP and its downstream signaling pathways.
合成法
The synthesis of DMEP involves a series of chemical reactions starting from 2,4-dichlorobenzoyl chloride and 3-(2-methoxyethoxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then purified using column chromatography to obtain pure DMEP.
科学的研究の応用
DMEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMEP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease by reducing the accumulation of toxic proteins in the brain.
特性
製品名 |
2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
|---|---|
分子式 |
C16H15Cl2NO3 |
分子量 |
340.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-7-8-22-13-4-2-3-12(10-13)19-16(20)14-6-5-11(17)9-15(14)18/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
InChIキー |
CADDVMDPEVCXLH-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
![N-[2-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B268473.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)
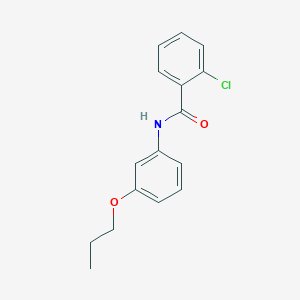
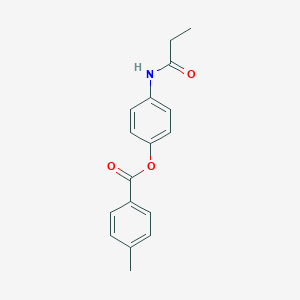
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)
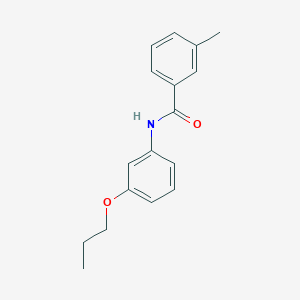
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
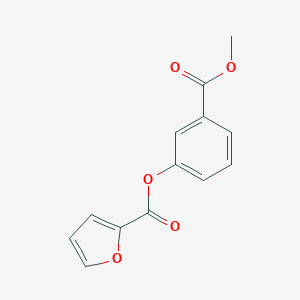
![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
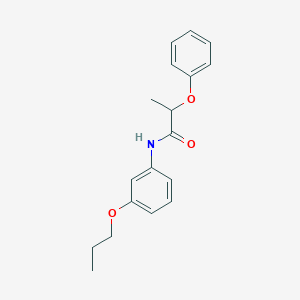
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
